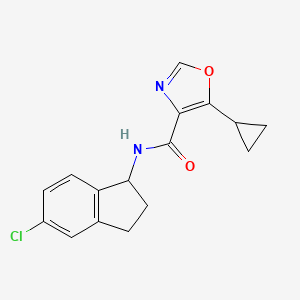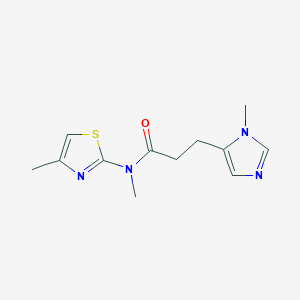![molecular formula C17H20N2O4S B7052171 4-(3-Methyl-4-propan-2-yloxyphenyl)sulfonyl-2,3-dihydropyrido[4,3-b][1,4]oxazine](/img/structure/B7052171.png)
4-(3-Methyl-4-propan-2-yloxyphenyl)sulfonyl-2,3-dihydropyrido[4,3-b][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methyl-4-propan-2-yloxyphenyl)sulfonyl-2,3-dihydropyrido[4,3-b][1,4]oxazine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a sulfonyl group, a dihydropyrido[4,3-b][1,4]oxazine ring, and a propan-2-yloxyphenyl moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-4-propan-2-yloxyphenyl)sulfonyl-2,3-dihydropyrido[4,3-b][1,4]oxazine typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrido[4,3-b][1,4]oxazine core, followed by the introduction of the sulfonyl group and the propan-2-yloxyphenyl moiety. Common reagents used in these reactions include sulfonyl chlorides, alkylating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-4-propan-2-yloxyphenyl)sulfonyl-2,3-dihydropyrido[4,3-b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic properties, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-4-propan-2-yloxyphenyl)sulfonyl-2,3-dihydropyrido[4,3-b][1,4]oxazine would depend on its specific application. In a biological context, the compound might interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(3-Methyl-4-propan-2-yloxyphenyl)sulfonyl-2,3-dihydropyrido[4,3-b][1,4]oxazine include other sulfonyl-containing heterocycles and dihydropyrido[4,3-b][1,4]oxazine derivatives. Examples might include:
- 4-(3-Methylphenyl)sulfonyl-2,3-dihydropyrido[4,3-b][1,4]oxazine
- 4-(4-Propan-2-yloxyphenyl)sulfonyl-2,3-dihydropyrido[4,3-b][1,4]oxazine
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(3-methyl-4-propan-2-yloxyphenyl)sulfonyl-2,3-dihydropyrido[4,3-b][1,4]oxazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12(2)23-16-5-4-14(10-13(16)3)24(20,21)19-8-9-22-17-6-7-18-11-15(17)19/h4-7,10-12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGWVOHZICNDNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC3=C2C=NC=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-methyl-[1,2]thiazolo[5,4-d]pyrimidin-4-one](/img/structure/B7052096.png)
![N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]propanamide](/img/structure/B7052108.png)
![5-Methyl-7-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7052114.png)
![N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)pyrazin-2-amine](/img/structure/B7052117.png)
![7-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7052130.png)
![N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]-2-oxoacetamide](/img/structure/B7052132.png)
![(4-Hydroxypiperidin-1-yl)-[4-[(4-methoxyoxan-4-yl)methylamino]phenyl]methanone](/img/structure/B7052146.png)
![2-(2-Fluorophenyl)-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,3,4-oxadiazole](/img/structure/B7052165.png)
![2-methyl-3-pyridin-2-yl-N'-[4-(tetrazol-1-yl)benzoyl]benzohydrazide](/img/structure/B7052175.png)
![3-[4-(2,5-Dimethylphenoxy)piperidin-1-yl]sulfonyl-5-fluoropyridine](/img/structure/B7052187.png)
![5-acetamido-N-[[1-(3-chlorophenyl)cyclopropyl]methyl]-2-hydroxybenzamide](/img/structure/B7052195.png)

![2-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-5-methoxypyran-4-one](/img/structure/B7052211.png)
